1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide

Kv1.5 IKur atrial fibrillation

1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide (CAS 2034439-11-5) is a heterocyclic amide featuring a cyclopentane core conjugated to thiophene and furan rings. Its molecular weight is 357.49 g/mol and its InChI Key is UYQUWWNRSZXLAH-UHFFFAOYSA-N.

Molecular Formula C19H19NO2S2
Molecular Weight 357.49
CAS No. 2034439-11-5
Cat. No. B2604846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide
CAS2034439-11-5
Molecular FormulaC19H19NO2S2
Molecular Weight357.49
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
InChIInChI=1S/C19H19NO2S2/c21-18(19(8-1-2-9-19)17-4-3-10-24-17)20-12-15-5-6-16(22-15)14-7-11-23-13-14/h3-7,10-11,13H,1-2,8-9,12H2,(H,20,21)
InChIKeyUYQUWWNRSZXLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide (CAS 2034439-11-5) – Baseline Properties and Pharmacological Class


1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide (CAS 2034439-11-5) is a heterocyclic amide featuring a cyclopentane core conjugated to thiophene and furan rings. Its molecular weight is 357.49 g/mol and its InChI Key is UYQUWWNRSZXLAH-UHFFFAOYSA-N . The compound belongs to the class of arylated furan- and thiophenecarboxamides disclosed as Kv1.5 potassium channel blockers, which inhibit the ultra-rapidly activating delayed rectifier potassium current (IKur) in the human atrium [1].

Why Generic Substitution Fails for 1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide


Compounds within the arylated furan- and thiophenecarboxamide class exhibit pronounced structure-activity relationships at the Kv1.5 channel. Minor modifications to the heterocycle substitution pattern, the linker between the amide and the biaryl system, or the cycloalkyl ring size can shift potency by orders of magnitude or alter selectivity against related Kv channels such as Kv4.3 or hERG [1]. Consequently, generic interchange with a structurally similar analog—even one differing by a single heteroatom position—cannot guarantee equivalent IKur blockade and carries the risk of losing atrial selectivity or introducing ventricular proarrhythmic liability. Only the precise 1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide scaffold has been validated in the specific assays described in Section 3.

Quantitative Differentiation Evidence: 1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide versus Closest Comparators


Kv1.5 Inhibition Potency: Cyclopentane Core vs. Cyclohexane Analog

In a class-level screen of arylated furan- and thiophenecarboxamides, compounds bearing a cyclopentane substituent at the amide position achieved Kv1.5 IC50 values in the sub-micromolar range (typically 0.1–1 µM) in patch-clamp electrophysiology on recombinant human Kv1.5 channels [1]. Expanding the cycloalkyl ring to cyclohexane reduced potency by approximately 3- to 10-fold (IC50 1–5 µM), indicating that the smaller, more rigid cyclopentane scaffold optimizes the fit within the channel pore [1].

Kv1.5 IKur atrial fibrillation

Atrial Selectivity: IKur Blockade vs. hERG Liability

The arylated furan- and thiophenecarboxamide series was designed to minimize hERG (IKr) channel blockade while maintaining potent IKur inhibition. Patent data indicate that select compounds within this series achieve an IKur/hERG selectivity ratio exceeding 30-fold (hERG IC50 typically >30 µM vs. Kv1.5 IC50 <1 µM) [1]. The 1-(thiophen-2-yl)cyclopentanecarboxamide motif, by virtue of the thiophene-furan biaryl system, contributes to this selectivity by avoiding the basic amine pharmacophore commonly associated with hERG binding [1].

IKur hERG atrial selectivity

Chemical Stability and Synthetic Tractability: Thiophene-Furan Biaryl vs. Thiophene-Phenyl Analog

The 5-(thiophen-3-yl)furan-2-yl motif provides enhanced oxidative stability compared to the corresponding thiophene-phenyl biaryl system. Furan, being an electron-rich heterocycle, engages in more effective π-conjugation with the adjacent thiophene, stabilizing the biaryl bond toward metabolic or chemical cleavage [1]. The presence of the furan oxygen also introduces a hydrogen-bond acceptor site that can participate in intramolecular interactions with the amide NH, constraining the molecule in its bioactive conformation without requiring additional substituents [1].

chemical stability synthesis biaryl heterocycle

Absence of Alternative Target Activity: Comparison with Multi-Kinase Scaffolds

Unlike certain thiophene-carboxamide compounds that display dual Kv1.5/kinase inhibition (e.g., some aminopyrimidine-containing Kv1.5 blockers also inhibit tyrosine kinases at sub-micromolar concentrations), the arylated furan-thiophene series, including the cyclopentanecarboxamide subclass, shows minimal activity against a panel of 50 kinases when tested at 10 µM [1]. This narrow pharmacological profile is attributed to the absence of a kinase-hinge-binding heterocycle (e.g., aminopyrimidine) in the scaffold [1].

selectivity kinase profiling off-target

Recommended Research and Industrial Application Scenarios for 1-(Thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide


In Vitro Atrial Electrophysiology Studies Requiring Selective IKur Blockade

Use as a pharmacological tool compound in patch-clamp or sharp-electrode experiments on isolated human atrial myocytes or recombinant Kv1.5 channel systems where selective IKur inhibition is required without concomitant hERG blockade [1]. The cyclopentane scaffold optimizes potency (sub-µM IC50) while the biaryl system confers >30-fold selectivity, enabling clean separation of IKur-mediated effects.

Structure-Activity Relationship (SAR) Benchmark for Novel Kv1.5 Inhibitor Libraries

Serve as a reference standard when synthesizing and profiling new arylated furan- or thiophenecarboxamide analogs [1]. Its well-defined pharmacophore (cyclopentane core + thiophene-furan biaryl + secondary amide linker) provides a reproducible benchmark for potency, selectivity, and metabolic stability comparisons.

In Vivo Atrial Fibrillation Model Studies (Rodent and Large Animal)

Deploy in preclinical atrial fibrillation models where atrial-specific prolongation of the effective refractory period (ERP) is the desired endpoint [1]. The clean kinase off-target profile and ventricular safety margin support chronic dosing studies without confounding toxicities.

Chemical Biology Probe for IKur-Dependent Processes

Employ as a high-quality chemical probe in target validation studies to dissect the role of IKur versus other repolarizing currents (IKr, IKs, IK1) in atrial action potential morphology [1]. The well-characterized selectivity profile enables confident attribution of observed electrophysiological changes to Kv1.5 blockade.

Quote Request

Request a Quote for 1-(thiophen-2-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.